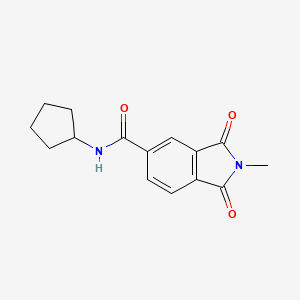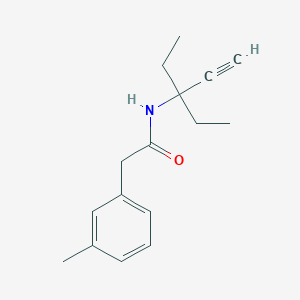![molecular formula C17H14Cl2N2O2 B5397449 N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE](/img/structure/B5397449.png)
N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE: is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a propenyl group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,5-dichlorobenzaldehyde, undergoes a reaction with an appropriate reagent to form the dichlorophenyl intermediate.
Condensation Reaction: The dichlorophenyl intermediate is then subjected to a condensation reaction with an amine derivative to form the desired propenyl group.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol derivative.
Substitution: The dichlorophenyl group can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its unique chemical properties make it useful in the development of specialty chemicals and materials.
作用機序
The mechanism by which N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(4-{[(E)-3-(3,5-DICHLOROPHENYL)-3-OXO-1-PROPENYL]AMINO}PHENYL)ACETAMIDE: shares structural similarities with other acetamide derivatives and compounds containing dichlorophenyl and propenyl groups.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical and biological properties, setting it apart from other similar compounds. Its ability to participate in a wide range of chemical reactions and its potential applications in various scientific fields highlight its uniqueness.
特性
IUPAC Name |
N-[4-[[(E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-enyl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11(22)21-16-4-2-15(3-5-16)20-7-6-17(23)12-8-13(18)10-14(19)9-12/h2-10,20H,1H3,(H,21,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUXTTOWKHPOTP-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=CC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-fluorophenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5397369.png)
![4-(1-{[6-(4,4-dimethylpiperidin-1-yl)pyridin-3-yl]carbonyl}piperidin-4-yl)morpholine](/img/structure/B5397384.png)
![2-[2-chloro-4-[(Z)-2-nitroethenyl]phenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5397391.png)

![N-cycloheptyl-2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-2-oxoacetamide](/img/structure/B5397402.png)
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}alanine](/img/structure/B5397404.png)
![1,3-benzothiazol-6-yl-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5397409.png)

![(E)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5397425.png)
![4-(cyclopropylmethyl)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5397432.png)
![ethyl 4-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B5397440.png)
![2-(2-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5397450.png)
![3,5-dichloro-N,4-dimethyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B5397452.png)
![4-benzyl-3-ethyl-1-[(2-isopropylpyrimidin-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5397457.png)
